2-Methylnicotinic acid hydrochloride

Description

BenchChem offers high-quality 2-Methylnicotinic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylnicotinic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

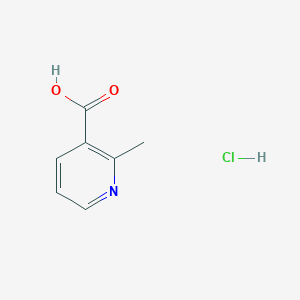

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h2-4H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVWIRGCRHNVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376471 | |

| Record name | 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21636-09-9 | |

| Record name | 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Methylnicotinic Acid Hydrochloride: An In-depth Technical Guide

This guide provides a detailed exploration of the spectroscopic techniques used to characterize 2-Methylnicotinic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a foundational understanding of the principles and experimental considerations essential for robust compound analysis.

Introduction

2-Methylnicotinic acid, a derivative of niacin (Vitamin B3), and its salts are of significant interest in pharmaceutical research. The hydrochloride salt is often prepared to enhance the solubility and stability of the parent compound. Accurate and comprehensive structural elucidation is a critical step in the development of any active pharmaceutical ingredient (API). Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this process, providing a detailed fingerprint of the molecular structure.

This guide will delve into the theoretical underpinnings and practical application of these techniques for the analysis of 2-Methylnicotinic acid hydrochloride. While direct, comprehensive public data for the hydrochloride salt is limited, this guide will leverage available data for the free acid and established principles of spectroscopic shifts upon salt formation to provide a thorough and predictive analysis.

Molecular Structure and Spectroscopic Implications

The key structural difference between 2-Methylnicotinic acid and its hydrochloride salt is the protonation of the pyridine nitrogen. This seemingly small change has significant and predictable effects on the molecule's electronic environment, which are readily observed in its spectroscopic signatures.

Caption: Chemical structures of 2-Methylnicotinic Acid and its Hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons.

Expected ¹H NMR Data for 2-Methylnicotinic Acid Hydrochloride

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-4 | ~8.6-8.8 | Doublet | ~7-8 | Deshielded due to proximity to the protonated nitrogen. |

| H-5 | ~7.5-7.7 | Triplet | ~7-8 | |

| H-6 | ~8.9-9.1 | Doublet | ~5-6 | Most deshielded aromatic proton due to proximity to the protonated nitrogen. |

| CH₃ | ~2.6-2.8 | Singlet | - | |

| COOH | ~13-15 | Broad Singlet | - | Highly dependent on solvent and concentration. |

| N⁺-H | ~14-16 | Broad Singlet | - | Exchangeable proton, may not always be observed. |

Causality Behind Expected Shifts:

The protonation of the pyridine nitrogen atom significantly deshields the adjacent protons (H-6 and to a lesser extent H-4 and H-5) due to the inductive effect of the positive charge. This results in a downfield shift for all ring protons compared to the free acid.[1] The exact chemical shifts are solvent-dependent.[2]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 2-Methylnicotinic acid hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for observing exchangeable protons like the carboxylic acid and N⁺-H protons.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Carbon NMR provides information on the different types of carbon atoms in the molecule.

Expected ¹³C NMR Data for 2-Methylnicotinic Acid Hydrochloride

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C-2 | ~150-155 | Attached to the methyl group. |

| C-3 | ~130-135 | Attached to the carboxylic acid group. |

| C-4 | ~140-145 | Deshielded by the adjacent protonated nitrogen. |

| C-5 | ~125-130 | |

| C-6 | ~145-150 | Most deshielded aromatic carbon due to proximity to the protonated nitrogen. |

| CH₃ | ~20-25 | |

| COOH | ~165-170 |

Causality Behind Expected Shifts:

Similar to ¹H NMR, the protonation of the nitrogen causes a downfield shift of the ring carbons, particularly those closest to the nitrogen (C-2 and C-6).[1]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg if necessary).

-

Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the solvent peak as a reference.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Key IR Absorptions for 2-Methylnicotinic Acid Hydrochloride

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad | Overlaps with N⁺-H and C-H stretches. |

| N⁺-H stretch | 2500-2300 | Broad, Medium | Characteristic of pyridinium salts.[3] |

| C-H stretch (Aromatic) | 3100-3000 | Medium | |

| C-H stretch (Methyl) | 2980-2850 | Medium | |

| C=O stretch (Carboxylic Acid) | 1730-1700 | Strong | |

| C=C and C=N ring stretches | 1650-1400 | Medium-Strong | The pattern of these bands is diagnostic of the substitution on the pyridine ring.[3] |

| N⁺-H bend | 1550-1480 | Medium |

Causality Behind Key Absorptions:

The most significant feature distinguishing the hydrochloride salt from the free acid is the appearance of the N⁺-H stretching and bending vibrations. The broadness of the O-H and N⁺-H stretches is due to hydrogen bonding. The chloride anion's vibrations are typically below the standard mid-IR range.[4]

Experimental Protocol for FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Select the appropriate spectral range (typically 4000-400 cm⁻¹).

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, co-adding 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data for 2-Methylnicotinic Acid Hydrochloride

For routine analysis using techniques like Electrospray Ionization (ESI), the hydrochloride salt will typically dissociate in solution. Therefore, the mass spectrum will show the protonated molecule of the free acid.

-

Molecular Ion (M+H)⁺: m/z 138.0555 (for C₇H₈NO₂⁺)

Fragmentation Pattern:

The fragmentation of 2-Methylnicotinic acid will likely proceed through the loss of small, stable molecules from the protonated parent ion.

Caption: Plausible MS fragmentation pathways for protonated 2-Methylnicotinic Acid.

Experimental Protocol for LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent mixture, such as methanol/water with a small amount of formic acid to promote protonation.

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

-

Mass Spectrometry (MS):

-

Use an ESI source in positive ion mode.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the parent ion (m/z 138) and fragmenting it to observe the daughter ions.

-

Overall Spectroscopic Workflow

A logical workflow ensures comprehensive and efficient characterization of the compound.

Caption: A typical workflow for the spectroscopic characterization of a small molecule.

Conclusion

The spectroscopic characterization of 2-Methylnicotinic acid hydrochloride is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS. While experimental spectra for the hydrochloride salt are not as readily available as for the free acid, a thorough understanding of the predictable spectral changes upon protonation of the pyridine nitrogen allows for a confident and accurate structural assignment. The protocols and expected data presented in this guide provide a robust framework for researchers to approach the analysis of this and similar compounds, ensuring scientific integrity and advancing drug development efforts.

References

-

PubChem. 2-Methylnicotinic acid. [Link]

-

PubChem. Pyridinium chloride. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Polon. Sci., Ser. Sci. Chim., 13, 633-637.

- Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bull. Acad. Polon. Sci., Ser. Sci. Chim., 15(7), 301-305.

- Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146.

- Harmatha, J., & Zuman, P. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics, 67(7), 3338-3345.

-

Mass Spectrometry in Organic Chemistry // HSC Chemistry. (2021, July 9). [Video]. YouTube. [Link] - Please note that a specific valid URL for a general mass spectrometry overview video is used here as an example.

Sources

Methodological & Application

Application Notes and Protocols for 2-Methylnicotinic Acid Hydrochloride in Laboratory Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-methylnicotinic acid hydrochloride in a laboratory setting. This document delves into its fundamental properties, its critical role as a synthetic intermediate in medicinal chemistry, and its derivative's application in cutting-edge molecular biology techniques. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step to empower researchers to adapt and troubleshoot as needed.

Introduction: The Versatility of a Pyridine Carboxylic Acid Derivative

2-Methylnicotinic acid, also known as 2-methylpyridine-3-carboxylic acid, is a heterocyclic compound belonging to the pyridine carboxylic acid family.[1] It serves as a vital building block in organic synthesis, particularly in the pharmaceutical industry. Its structural features, including the carboxylic acid group and the pyridine ring, offer multiple reaction sites for chemical modification, making it a versatile precursor for a wide range of biologically active molecules.[2] Nicotinic acid and its derivatives have garnered significant attention for their diverse therapeutic applications, including in the treatment of diseases like pellagra.[2] In recent years, derivatives of nicotinic acid have been explored for their potential as anticancer, analgesic, and anti-inflammatory agents.[3][4]

The hydrochloride salt of 2-methylnicotinic acid is often used in laboratory settings to improve its stability and handling properties. This guide will focus on the practical applications of 2-methylnicotinic acid hydrochloride, from its use in the synthesis of targeted drug candidates to the advanced application of its imidazolide derivative in RNA structural analysis.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 2-methylnicotinic acid hydrochloride is paramount for its safe and effective use in the laboratory.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂·HCl | [3] |

| Molecular Weight | 173.60 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 227 °C (decomposes) | [6] |

| Purity | Typically ≥98% | [5][7] |

Safety and Handling

2-Methylnicotinic acid hydrochloride is classified as an irritant.[1] Adherence to standard laboratory safety protocols is essential.

Hazard Statements:

-

H302: Harmful if swallowed.[3]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[8] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Application in Medicinal Chemistry: A Key Synthetic Intermediate

2-Methylnicotinic acid is a crucial intermediate in the synthesis of several investigational drugs, including the IKKβ inhibitor ML-120B and the PI3K inhibitor BAY-1082439.[9] This section provides a representative protocol for the amide coupling reaction, a common transformation utilizing 2-methylnicotinic acid in drug synthesis.

Rationale for Use in Amide Coupling

The carboxylic acid moiety of 2-methylnicotinic acid can be readily activated to form an amide bond with a primary or secondary amine. This reaction is fundamental in the synthesis of many pharmaceuticals. The choice of coupling reagent and reaction conditions is critical to ensure high yield and purity of the final product. Reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine.

General Protocol: Amide Coupling for the Synthesis of a Drug Precursor

This protocol outlines the general steps for coupling 2-methylnicotinic acid with an amine, a key step in the synthesis of molecules like ML-120B.

Materials:

-

2-Methylnicotinic acid hydrochloride

-

Target amine

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

Anhydrous pyridine or another suitable aprotic solvent (e.g., DMF, DCM)

-

5% aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add 2-methylnicotinic acid (1.2 eq) followed by EDCI (1.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (e.g., 80 °C) as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the pyridine. b. To the residue, add a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid and stir for 15-30 minutes. c. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired amide product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Application in Molecular Biology: RNA Structure Probing with a 2-Methylnicotinic Acid Derivative

A derivative of 2-methylnicotinic acid, 2-methylnicotinic acid imidazolide (NAI), has emerged as a powerful tool in molecular biology for probing RNA structure in living cells.[10] NAI is a SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent that preferentially acylates the 2'-hydroxyl group of flexible ribonucleotides in an RNA molecule.[11] This differential reactivity provides a nucleotide-resolution map of the RNA's secondary and tertiary structure.

The SHAPE-MaP Workflow: From in-cell Modification to Structural Insights

The SHAPE-MaP (Mutational Profiling) technique utilizes NAI to modify RNA within cells. These modifications are then read out as mutations during reverse transcription, and the resulting cDNA is analyzed by high-throughput sequencing.[5]

Caption: Workflow for in-cell RNA structure probing using SHAPE-MaP with NAI.

Protocol: In-Cell RNA Structure Probing with NAI

This protocol is adapted from established SHAPE-MaP procedures and provides a framework for probing RNA structure in cultured mammalian cells.[5][12]

Materials:

-

Cultured mammalian cells

-

2-Methylnicotinic acid imidazolide (NAI)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcriptase and associated buffers

-

Reagents for cDNA library preparation and sequencing

Procedure:

-

Cell Culture and Treatment: a. Plate cells to achieve a desired confluency on the day of the experiment. b. Prepare a stock solution of NAI in anhydrous DMSO. A typical stock concentration is 1 M. c. Aspirate the culture medium and wash the cells once with pre-warmed PBS. d. Add pre-warmed PBS containing the desired final concentration of NAI (e.g., 100 mM) to the cells. For a negative control, add PBS with an equivalent volume of DMSO. e. Incubate the cells at 37 °C for a defined period (e.g., 15 minutes).[12] The optimal incubation time and NAI concentration may need to be determined empirically for different cell lines.

-

RNA Extraction: a. Immediately after incubation, lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol). b. Resuspend the purified RNA pellet in nuclease-free water.

-

Reverse Transcription and Library Preparation: a. Perform reverse transcription on the extracted RNA. The 2'-O-adducts formed by NAI will cause the reverse transcriptase to introduce mutations (mismatches, insertions, or deletions) at the modification sites. b. Prepare sequencing libraries from the resulting cDNA.

-

Sequencing and Data Analysis: a. Sequence the libraries using a high-throughput sequencing platform. b. Align the sequencing reads to a reference transcriptome. c. Calculate the mutation rate at each nucleotide position for both the NAI-treated and control samples. d. The SHAPE reactivity for each nucleotide is determined by subtracting the background mutation rate (from the control sample) from the mutation rate of the NAI-treated sample. e. Use the calculated SHAPE reactivities as constraints to guide computational modeling of the RNA secondary structure.

Analytical Characterization of 2-Methylnicotinic Acid

Ensuring the purity and identity of 2-methylnicotinic acid is crucial for its successful application. The following are standard analytical methods for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of 2-methylnicotinic acid.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~263 nm).[13]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation of the identity of 2-methylnicotinic acid.

Expected NMR Signals (¹H NMR, 400 MHz, CDCl₃ for the methyl ester):

-

δ 8.54 (dd, J=4.8, 1.7 Hz, 1H): Proton on the pyridine ring.

-

δ 8.12 (dd, J=7.9, 1.7 Hz, 1H): Proton on the pyridine ring.

-

δ 7.15 (dd, J=7.9, 4.8 Hz, 1H): Proton on the pyridine ring.

-

δ 3.92 (s, 3H): Methyl ester protons.

-

δ 2.82 (s, 3H): Methyl group protons at the 2-position.

Note: The chemical shifts for 2-methylnicotinic acid itself will vary depending on the solvent and pH.

Conclusion and Future Perspectives

2-Methylnicotinic acid hydrochloride is a valuable and versatile reagent in the modern research laboratory. Its utility as a key building block in the synthesis of complex pharmaceutical agents is well-established. Furthermore, the innovative application of its imidazolide derivative, NAI, in SHAPE-MaP has opened new avenues for investigating the intricate world of RNA structure and function within the native cellular environment. As our understanding of the biological roles of RNA continues to expand, the demand for precise and reliable tools like NAI will undoubtedly grow. The protocols and information provided in these application notes are intended to serve as a solid foundation for researchers to confidently and effectively incorporate 2-methylnicotinic acid hydrochloride and its derivatives into their experimental workflows, thereby contributing to advancements in both drug discovery and fundamental molecular biology.

References

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P

-

Schoen, M. M., et al. (2020). Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies. Biochemistry, 59(1), 1-11. (URL: [Link])

-

Khalil, N. A., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Research Journal of Pharmacy and Technology, 14(12), 6663-6668. (URL: [Link])

-

Smalec, B. M., & Weeks, K. M. (2018). In-cell RNA structure probing with SHAPE-MaP. Nature Protocols, 13(5), 1015-1033. (URL: [Link])

-

Eclipse Bioinnovations. (n.d.). SHAPE analysis. Bio-protocol. (URL: [Link])

-

Scott, W. J., et al. (2016). Second generation 2,3-dihydroimidazo[1,2-c]quinazoline PI3K inhibitors: development of BAY 1082439, a novel balanced PI3Kα / PI3Kβ inhibitor. Cancer Research, 76(14 Supplement), 4851-4851. (URL: [Link])

-

Delgado-Garcia, L., et al. (2024). Abstract 2085: Optimizing the Procedure for Synthesis of SHAPE Probe 2-methylnicotinic acid imidazolide (NAI). Journal of Biological Chemistry, 300(3), 106597. (URL: [Link])

-

Kaur, M., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Drug Discovery Technologies, 17(4), 485-505. (URL: [Link])

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. (URL: [Link])

-

Smalec, B. M., et al. (2018). In-cell RNA structure probing with SHAPE-MaP. Nature protocols, 13(5), 1015-1033. (URL: [Link])

-

D'Ascenzo, L., et al. (2020). A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy. Nucleic Acids Research, 48(21), e124. (URL: [Link])

-

Yang, Y., et al. (2022). In-cell RNA structure probing with SHAPE-MaP. Nature Communications, 13(1), 1-15. (URL: [Link])

-

Zábranský, M., et al. (2013). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 85, 130-136. (URL: [Link])

-

Wujec, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3334. (URL: [Link])

-

Marinus, T., et al. (2023). The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts. International Journal of Molecular Sciences, 24(9), 7935. (URL: [Link])

-

Zhou, P. P., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. (URL: [Link])

- CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google P

-

Dethoff, E. A., et al. (2013). Tackling Structures of Long Noncoding RNAs. International journal of molecular sciences, 14(12), 24119–24147. (URL: [Link])

-

PubChem. (n.d.). 2-Methylnicotinic acid. National Center for Biotechnology Information. (URL: [Link])

-

ResearchGate. (n.d.). SHAPE reagents used in this study. (URL: [Link])

- CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google P

-

Mohsen, E. M. J., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 3(2), 51-57. (URL: [Link])

- CN114437031A - Synthetic method of 6-methyl nicotine - Google P

-

D'Amico, L., et al. (2022). 2D NMR Analysis as a Sensitive Tool for Evaluating the Higher-Order Structural Integrity of Monoclonal Antibody against COVID-19. Pharmaceutics, 14(11), 2351. (URL: [Link])

Sources

- 1. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 10. A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In vivo SHAPE Reagents in Live Cell RNA Structure Analysis

Authored by: A Senior Application Scientist

Introduction: Decoding the Dynamic RNA Structurome in its Native Environment

For decades, our understanding of RNA has evolved from a simple messenger molecule to a master regulator of cellular processes. The function of an RNA molecule is intricately linked to its three-dimensional structure.[1][2] However, predicting these structures from sequence alone remains a significant challenge.[3] Furthermore, RNA structures are not static; they are dynamic entities that fold and refold in response to cellular signals, interactions with proteins, and other environmental cues.[1] To truly understand RNA function, we must visualize its structure within the complex and crowded environment of a living cell.[4][5]

In vivo Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) has emerged as a powerful technology to probe RNA structure at single-nucleotide resolution directly within living cells.[2][6] This technique utilizes cell-permeable electrophilic reagents that preferentially acylate the 2'-hydroxyl group of flexible, single-stranded ribonucleotides.[7][8] The resulting adducts can then be identified using a specialized reverse transcription method coupled with high-throughput sequencing, providing a quantitative measure of nucleotide flexibility that is used to infer RNA secondary structure.[9][10]

This comprehensive guide provides a detailed overview of in vivo SHAPE reagents, their mechanisms of action, and a step-by-step protocol for performing SHAPE-MaP (Mutational Profiling) experiments in live cells. It is designed for researchers, scientists, and drug development professionals seeking to unravel the complexities of RNA structure and its role in health and disease.

The Principle of In Vivo SHAPE: A Window into RNA Flexibility

The core of SHAPE chemistry lies in the differential reactivity of the 2'-hydroxyl group of the ribose sugar in RNA. In conformationally constrained nucleotides, such as those within a double-stranded helix, the 2'-hydroxyl group is less reactive. Conversely, in flexible, single-stranded regions, the 2'-hydroxyl group is more available for acylation by a SHAPE reagent.[8][11]

This acylation event creates a bulky adduct on the RNA backbone. In the SHAPE-MaP workflow, this adduct is detected during reverse transcription. Specialized reverse transcriptase enzymes and reaction conditions are used that cause the polymerase to misincorporate a nucleotide opposite the modified base, effectively creating a mutation in the resulting cDNA.[9][12] By sequencing the cDNA library and comparing the mutation rates at each nucleotide position between a reagent-treated sample and a control sample, a "reactivity profile" of the RNA can be generated.[9][13] High reactivity corresponds to flexible, likely single-stranded regions, while low reactivity indicates constrained, likely double-stranded or protein-bound regions.

Caption: Mechanism of SHAPE reagent interaction with RNA.

A Comparative Guide to In Vivo SHAPE Reagents

The choice of SHAPE reagent is critical for a successful in vivo experiment. An ideal reagent should be highly cell-permeable, exhibit low toxicity, react with all four nucleotides without significant bias, and have a high signal-to-noise ratio.[12][14] Several reagents have been developed and validated for in vivo use, each with its own set of characteristics.

| Reagent | Chemical Name | Key Advantages | Considerations |

| NAI | 2-methylnicotinic acid imidazolide | Low toxicity, high cell-permeability, reacts with all four nucleotides without bias.[14] | Can exhibit lower signal in some cell types compared to newer reagents.[7] |

| 1M7 | 1-methyl-7-nitroisatoic anhydride | Well-validated with good discrimination of unpaired and paired nucleotides.[7] | Lower signal and higher background in in vivo measurements compared to NAI.[15] |

| 5NIA | 5-nitroisatoic anhydride | Favorable properties for MaP experiments with excellent discrimination of most unpaired and paired nucleotides.[7] | A newer reagent with a growing body of literature. |

| NAI-N3 | Azide-containing NAI analog | Enables signal enrichment.[15] | Similar to NAI, provides markedly greater signals with lower background than 1M7 in vivo.[15] |

| 2A3 | 2-aminopyridine-3-carboxylic acid imidazolide | Significantly outperforms NAI in vivo, especially in bacteria, due to increased cell permeability and reactivity.[3][12][16] Yields more accurate structure predictions.[3][16] | A more recently developed reagent, though showing great promise.[3] |

For general in vivo applications, NAI has been a reliable choice due to its low toxicity and unbiased reactivity.[14] However, for researchers seeking higher signal-to-noise ratios and improved accuracy, particularly in challenging cell types like bacteria, the newer reagent 2A3 is a compelling alternative.[3][12][16]

Detailed Protocol: In Vivo SHAPE-MaP for Live Cell RNA Structure Analysis

This protocol provides a comprehensive workflow for probing RNA structure in cultured mammalian cells using an in vivo SHAPE reagent, followed by library preparation for high-throughput sequencing.

Part A: In-Cell RNA Modification

Causality: The goal of this stage is to introduce the SHAPE reagent to the living cells for a brief period, allowing it to modify accessible RNA nucleotides before cellular processes are significantly perturbed. The choice of incubation time and reagent concentration is a critical balance between achieving sufficient modification and minimizing cell stress or death.

-

Cell Culture and Plating:

-

Culture your mammalian cells of interest under standard conditions to mid-log phase.

-

Plate approximately 1-5 million cells per condition (e.g., in a 6-well or 10 cm plate) to ensure sufficient RNA yield. The exact number will depend on the cell type and the abundance of the RNA of interest.

-

-

Preparation of SHAPE Reagent Stock:

-

Prepare a fresh stock solution of your chosen SHAPE reagent (e.g., NAI or 2A3) in anhydrous DMSO. A typical stock concentration is 1 M.

-

Self-Validating Step: Ensure the DMSO is anhydrous, as SHAPE reagents are sensitive to hydrolysis.

-

-

In-Cell Probing:

-

Aspirate the growth medium from the cells.

-

Gently wash the cells once with pre-warmed, serum-free medium or PBS.

-

Add pre-warmed, serum-free medium to the cells.

-

Add the SHAPE reagent to the medium to the desired final concentration (typically 5-100 mM, requires optimization). For the negative control, add an equivalent volume of DMSO.

-

Incubate at 37°C for a short duration (typically 5-15 minutes). This time should be optimized to maximize the signal-to-noise ratio.

-

Expertise Insight: Shorter incubation times are generally preferred to capture a snapshot of the RNA structurome without inducing significant cellular responses to the reagent.

-

-

Quenching the Reaction:

-

Immediately aspirate the medium containing the SHAPE reagent.

-

Wash the cells twice with ice-cold PBS to quench the reaction and prepare for cell lysis.

-

Part B: RNA Isolation and Quality Control

Causality: Rapid and efficient RNA extraction is crucial to preserve the modification pattern introduced in the previous step and prevent RNA degradation.

-

Cell Lysis and RNA Extraction:

-

Lyse the cells directly in the plate using a TRIzol-based reagent or a column-based RNA extraction kit, following the manufacturer's instructions.

-

Trustworthiness: It is critical to work quickly and in an RNase-free environment to maintain RNA integrity.

-

-

RNA Purification:

-

Perform a DNase treatment to remove any contaminating genomic DNA.

-

Purify the RNA using your chosen method. Ensure the final RNA is of high purity (A260/280 ratio of ~2.0 and A260/230 ratio of >1.8).

-

-

Quality Control:

-

Assess the integrity of the purified RNA using a Bioanalyzer or similar capillary electrophoresis system. A high RNA Integrity Number (RIN) is desirable.

-

Part C: SHAPE-MaP Library Preparation and Sequencing

Causality: This stage converts the SHAPE adduct information into a format that can be read by a sequencer. The mutational profiling reverse transcription is the key step where adducts are "read" as mutations.

-

Reverse Transcription (RT) with Mutational Profiling:

-

Set up two RT reactions for each RNA sample: one for the SHAPE-modified RNA and one for the DMSO control RNA.

-

Use a reverse transcriptase and buffer conditions optimized for mutational profiling (e.g., Superscript II or III with MnCl2 instead of MgCl2).

-

The presence of Mn2+ ions reduces the fidelity of the reverse transcriptase, enhancing the misincorporation rate at the site of the SHAPE adduct.[12]

-

Anneal gene-specific primers or random hexamers to the RNA.

-

Perform the reverse transcription reaction according to established MaP protocols.

-

-

Library Preparation and Sequencing:

-

The resulting cDNA is then used as a template for PCR amplification.

-

Construct sequencing libraries using a standard kit (e.g., Illumina's Nextera XT).[13]

-

Perform high-throughput sequencing on an Illumina platform.

-

Caption: The experimental workflow for in vivo SHAPE-MaP.

Computational Analysis of SHAPE-MaP Data

Causality: The raw sequencing data contains the mutation information that reflects the RNA structure. A robust bioinformatics pipeline is required to process this data, calculate reactivity scores, and use these scores as constraints to predict the most likely RNA secondary structure.

-

Data Preprocessing:

-

Trim adapter sequences and filter for high-quality reads from the raw sequencing data.

-

-

Alignment and Mutation Counting:

-

Align the processed reads to the reference transcriptome.

-

Use specialized software like ShapeMapper to analyze the aligned reads.[17] ShapeMapper is designed to identify and count mutations at each nucleotide position, comparing the mutation rates in the SHAPE-treated sample to the control sample.[9][17]

-

-

Calculation of SHAPE Reactivities:

-

The software calculates a raw reactivity score for each nucleotide based on the background-subtracted mutation rate.

-

These raw scores are then normalized to produce the final SHAPE reactivity profile.

-

-

RNA Structure Modeling:

-

The generated SHAPE reactivity profile is used as a set of pseudo-energy constraints to guide RNA secondary structure prediction algorithms.

-

Software such as SuperFold or the RNAstructure package can incorporate these experimental data to generate a single, most probable secondary structure or a landscape of possible structures.[17]

-

Caption: The computational workflow for SHAPE-MaP data analysis.

Conclusion and Future Outlook

In vivo SHAPE-MaP provides an unprecedented view of the RNA structurome in its native cellular context. The development of new and improved reagents like 2A3 continues to enhance the accuracy and applicability of this technique across diverse biological systems.[3][16] By combining wet-lab chemical probing with sophisticated computational analysis, researchers can now investigate how RNA structure dictates function, how these structures are modulated by cellular factors, and how they are implicated in disease. This powerful approach is poised to accelerate discoveries in RNA biology and aid in the development of novel RNA-targeted therapeutics.

References

- In Vivo SHAPE Reagent for Live Cell RNA Structure Analysis | 03-310 - Merck Millipore. (URL: )

- Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies | Biochemistry - ACS Public

- Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - ResearchG

- A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy | Nucleic Acids Research | Oxford Academic. (URL: )

- Comparison of SHAPE reagents for mapping RNA structures inside living cells - PubMed. (2016-11-22). (URL: )

- A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy - Oxford Academic. (2021-01-04). (URL: )

- The Mechanisms of RNA SHAPE Chemistry - PMC - PubMed Central - NIH. (URL: )

- Probing RNA Structure In Vivo - PMC - NIH. (2019-09-13). (URL: )

- In-cell RNA structure probing with SHAPE-MaP - PMC - PubMed Central - NIH. (URL: )

- A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy - PubMed. (2021-04-06). (URL: )

- In-cell RNA structure probing with SHAPE-MaP - PubMed - NIH. (2018-05-03). (URL: )

- Probing the dynamic RNA structurome and its functions - PMC - PubMed Central. (2022-11-08). (URL: )

- Consistent features observed in structural probing data of eukaryotic RNAs | NAR Genomics and Bioinformatics | Oxford Academic. (2025-01-30). (URL: )

- Mapping circular RNA structures in living cells by SHAPE-MaP - ResearchG

- The mechanisms of RNA SHAPE chemistry | Request PDF - ResearchG

- From the genome-wide in vivo RNA structure probing data to... - Yiliang Ding - YouTube. (2020-09-11). (URL: )

- SHAPE-Map - Illumina. (URL: )

- Progress and challenges for chemical probing of RNA structure inside living cells - CDC Stacks. (2016-10-18). (URL: )

- Sequencing-based analysis of RNA structures in living cells with 2A3 via SHAPE-MaP. (URL: )

Sources

- 1. Probing the dynamic RNA structurome and its functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Probing RNA Structure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Mechanisms of RNA SHAPE Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. SHAPE-Map [illumina.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Probing RNA Structure with 2-Methylnicotinic Acid Imidazolide (NAI): Application Notes and Protocols for SHAPE-MaP

Introduction: Decoding the Language of RNA Structure

The central dogma of molecular biology has long focused on the linear sequence of nucleic acids. However, it is the intricate three-dimensional architecture of ribonucleic acid (RNA) that dictates its diverse and critical functions within the cell. From the catalytic core of the ribosome to the regulatory logic of riboswitches and the targeting specificity of CRISPR systems, RNA structure is inextricably linked to its biological role. Understanding this structural landscape is paramount for fundamental research and the development of novel therapeutics that target RNA.

Chemical probing, coupled with high-throughput sequencing, has emerged as a powerful methodology for elucidating RNA structure at single-nucleotide resolution, both in controlled in vitro environments and within the complex milieu of living cells.[1] Among the arsenal of chemical probes, those utilized in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) have become particularly valuable. SHAPE reagents acylate the 2'-hydroxyl group of the ribose backbone in a manner that is dependent on the local nucleotide flexibility.[2] Highly flexible or single-stranded regions are readily modified, while nucleotides constrained by base-pairing or protein interactions react to a lesser extent.

Principles of NAI-based SHAPE-MaP

The SHAPE-MaP workflow using NAI can be conceptualized as a four-stage process: RNA modification, mutational reverse transcription, sequencing, and data analysis.

-

RNA Modification with NAI: NAI is an electrophilic reagent that reacts with the 2'-hydroxyl group of RNA, forming a bulky adduct. This reaction occurs preferentially at conformationally dynamic nucleotides, which are typically found in single-stranded regions and loops.

-

Mutational Profiling (MaP): The sites of NAI modification are identified through a specialized reverse transcription (RT) reaction. In the presence of manganese ions (Mn²⁺), the reverse transcriptase enzyme becomes more error-prone when it encounters a bulky adduct on the RNA template. Instead of terminating, the enzyme often "reads through" the modified site, incorporating a non-complementary nucleotide into the newly synthesized complementary DNA (cDNA) strand.[3][4] This results in a "mutation" in the cDNA sequence at the position of the NAI adduct.

-

High-Throughput Sequencing: The resulting cDNA library, which now contains a mutational record of the NAI modification sites, is subjected to next-generation sequencing (NGS).

-

Data Analysis: The sequencing reads are aligned to a reference transcriptome. The frequency of mutations at each nucleotide position is then quantified and normalized to generate a reactivity profile. These reactivity scores serve as experimental restraints to guide computational algorithms in predicting the secondary structure of the RNA.[5]

Figure 1: Overall workflow of SHAPE-MaP using NAI.

Advantages and Considerations for Using NAI

NAI has emerged as a valuable tool for RNA structure probing, but like any reagent, it has its own set of characteristics that researchers should consider.

| Feature | Advantages | Disadvantages/Considerations |

| Cell Permeability | Excellent, making it highly suitable for in cellulo experiments in a variety of cell types. | May require optimization of concentration and incubation time for different cell lines. |

| Reactivity Half-life | Relatively long half-life allows for sufficient time to penetrate cells and modify RNA. | Requires a specific quenching step to stop the reaction. Unquenched NAI can continue to react after cell lysis, leading to artifacts. |

| Nucleotide Bias | Generally low, reacting with all four nucleotides. | Some studies suggest a slight bias in reactivity, which should be considered during data interpretation. |

| Signal-to-Noise | Can provide high signal-to-noise ratios, especially in in-cell experiments where other reagents may be less effective. | Background mutation rates from the reverse transcriptase must be accounted for by including a no-reagent control. |

Detailed Experimental Protocols

The following sections provide detailed protocols for RNA structure profiling using NAI for both in vitro transcribed RNA and for RNA within living cells.

Protocol 1: In Vitro SHAPE-MaP of Transcribed RNA

This protocol is designed for the structural analysis of a specific RNA molecule that has been produced by in vitro transcription.

1. RNA Preparation and Folding:

-

In Vitro Transcription: Synthesize the RNA of interest using a standard T7 RNA polymerase run-off transcription reaction.[6][7][8][9][10] Purify the transcript using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure homogeneity.

-

RNA Folding:

-

Resuspend the purified RNA in nuclease-free water.

-

Prepare a 2X RNA folding buffer. A common starting point is 200 mM HEPES (pH 8.0), 200 mM NaCl, and 20 mM MgCl₂. The optimal buffer composition may vary depending on the RNA being studied.

-

In a final volume of 50 µL, combine 2-5 pmol of RNA with 25 µL of 2X folding buffer and nuclease-free water.

-

Denature the RNA by heating at 95°C for 3 minutes, then place on ice for 2 minutes.

-

Allow the RNA to fold by incubating at 37°C for 20-30 minutes.

-

2. NAI Modification:

-

Prepare a fresh 1 M stock solution of NAI in anhydrous dimethyl sulfoxide (DMSO).

-

Set up three reactions for each RNA:

-

(+) NAI: Add NAI stock solution to the folded RNA to a final concentration of 100 mM.

-

(-) NAI (No-reagent control): Add an equivalent volume of DMSO to the folded RNA. This control is crucial for determining the background mutation rate of the reverse transcriptase.

-

Denaturing Control: To a separate aliquot of RNA, add a denaturing buffer (e.g., 50% formamide) and heat to 95°C for 1 minute before adding NAI. This control helps in the normalization of reactivity data.

-

-

Incubate all reactions at 37°C for 10-15 minutes.

-

Quench the reaction by adding a quenching agent such as dithiothreitol (DTT) to a final concentration of 100-200 mM or β-mercaptoethanol.

-

Purify the modified RNA using a suitable method, such as ethanol precipitation or a spin column, to remove the NAI and quenching agent.

3. Mutational Profiling Reverse Transcription:

-

To the purified, modified RNA (approximately 1-2 pmol), add a gene-specific reverse transcription primer.

-

Anneal the primer by heating to 65°C for 5 minutes and then cooling to 37°C.

-

Prepare a master mix for the reverse transcription reaction. The final concentrations in a 20 µL reaction should be:

-

Add the master mix to the RNA-primer mixture and incubate at 42°C for 1.5 to 3 hours.[3]

-

Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.

4. Library Preparation and Sequencing:

-

The resulting cDNA can be used as input for a standard next-generation sequencing library preparation protocol, such as those for Illumina platforms.[6][11] This typically involves second-strand synthesis, end-repair, A-tailing, adapter ligation, and PCR amplification.[12][13]

-

During PCR amplification, it is important to use a high-fidelity polymerase and a minimal number of cycles to avoid introducing biases.

-

Sequence the prepared libraries on an Illumina sequencer, generating paired-end reads of sufficient length to cover the region of interest.

Protocol 2: In Cellulo SHAPE-MaP

This protocol allows for the probing of RNA structures within their native cellular environment.

1. Cell Culture and NAI Treatment:

-

Culture cells to the desired confluency in appropriate growth medium.

-

Prepare a fresh 1 M stock solution of NAI in anhydrous DMSO.

-

For each condition, prepare two sets of cells:

-

(+) NAI: Add the NAI stock solution directly to the cell culture medium to a final concentration of 100 mM.

-

(-) NAI (No-reagent control): Add an equivalent volume of DMSO to the cell culture medium.

-

-

Incubate the cells at 37°C for 10-15 minutes.

-

Quench the reaction by adding a cell-permeable quenching agent like β-mercaptoethanol to the medium.

-

Immediately place the cells on ice and wash twice with ice-cold phosphate-buffered saline (PBS).

2. RNA Extraction:

-

Lyse the cells and extract total RNA using a method that preserves RNA structure as much as possible. Avoid harsh denaturants like those found in some commercial RNA extraction kits until after the reverse transcription step.

-

Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

-

Purify the RNA using a suitable method.

3. Reverse Transcription, Library Preparation, and Sequencing:

-

Follow the same procedures for mutational profiling reverse transcription (Protocol 1, Step 3) and library preparation and sequencing (Protocol 1, Step 4) as described for the in vitro protocol. For transcriptome-wide analysis, random primers can be used instead of gene-specific primers during the reverse transcription step.[3]

Data Analysis and Interpretation

The analysis of SHAPE-MaP data involves a computational pipeline to convert raw sequencing reads into a reactivity profile, which is then used to model RNA secondary structure. The ShapeMapper2 software is a widely used and robust tool for this purpose.[14][15]

Figure 2: A simplified data analysis pipeline for SHAPE-MaP experiments.

1. Pre-processing of Sequencing Data:

-

Raw sequencing reads in FASTQ format should be assessed for quality.

-

Adapter sequences and low-quality bases should be trimmed using tools like Trimmomatic or Cutadapt.

2. Alignment:

-

The processed reads are then aligned to the reference genome or transcriptome using a splice-aware aligner such as STAR or Bowtie2. ShapeMapper2 integrates Bowtie2 for this purpose.[16]

3. Mutation Counting and Reactivity Calculation with ShapeMapper2:

-

ShapeMapper2 takes the alignment files (in SAM/BAM format) as input.

-

It identifies mutations (mismatches, insertions, and deletions) in the aligned reads for both the (+) NAI and (-) NAI samples.

-

The software calculates the mutation rate at each nucleotide position.

-

The background mutation rate from the (-) NAI sample is subtracted from the mutation rate of the (+) NAI sample.

-

The resulting reactivity values are then normalized. A common method is to set the average reactivity of the top 5-10% most reactive nucleotides to 1.0.

A basic ShapeMapper2 command might look like this:

4. Secondary Structure Modeling:

-

The output from ShapeMapper2 is a reactivity file that can be used as a pseudo-energy constraint in RNA secondary structure prediction software, such as RNAstructure.[3]

-

These constraints guide the folding algorithm to favor structures that are consistent with the experimental data, significantly improving the accuracy of the prediction.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low mutation rates in (+) NAI sample | - Inefficient NAI modification (reagent degradation, insufficient concentration).- Inefficient reverse transcription or read-through of adducts.- Highly structured RNA with few flexible regions. | - Use fresh NAI stock.- Optimize NAI concentration and incubation time.- Ensure the reverse transcription buffer contains the correct concentration of MnCl₂.- Verify RNA integrity before the experiment. |

| High background mutation rates in (-) NAI sample | - Error-prone reverse transcriptase or non-optimal RT conditions.- Presence of endogenous RNA modifications.- Poor quality of input RNA. | - Use a high-fidelity reverse transcriptase for the (-) NAI control if possible, or ensure RT conditions are optimal.- Be aware of known modification sites in the RNA of interest.- Ensure high-quality, intact RNA is used. |

| No difference between (+) and (-) NAI samples | - NAI did not enter the cells (in cellulo).- NAI was inactive.- Quenching was not effective, and modification occurred after lysis. | - Verify cell permeability with a positive control.- Use fresh NAI.- Ensure quenching is performed immediately and effectively. |

| Low sequencing library yield | - Insufficient input RNA.- Inefficient reverse transcription or library preparation steps. | - Start with a sufficient amount of RNA.- Optimize the reverse transcription and library preparation protocols. |

Conclusion

2-Methylnicotinic acid imidazolide (NAI) is a powerful and versatile reagent for probing RNA structure, particularly within the context of living cells. When combined with the mutational profiling (SHAPE-MaP) readout, it provides a robust and high-throughput method for obtaining single-nucleotide resolution structural information. The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully apply this technology to their own systems of interest, paving the way for a deeper understanding of the intricate world of RNA structure and function.

References

-

Siegfried, N. A., Busan, S., Rice, G. M., Nelson, J. A., & Weeks, K. M. (2014). RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP). Nature methods, 11(9), 959–965. [Link]

-

Busan, S., & Weeks, K. M. (2018). Accurate detection of chemical modifications in RNA by mutational profiling (MaP) with ShapeMapper 2. RNA (New York, N.Y.), 24(2), 143–148. [Link]

-

Illumina, Inc. (n.d.). SHAPE-Map. Illumina. [Link]

-

Busan, S., & Weeks, K. M. (n.d.). ShapeMapper2 Analysis Steps. GitHub. [Link]

-

Lucks, J. B., Mortimer, S. A., Trapnell, C., Luo, S., Aviran, S., Schroth, G. P., Pachter, L., Doudna, J. A., & Arkin, A. P. (2011). Mapping RNA structure in vitro with SHAPE chemistry and next-generation sequencing (SHAPE-Seq). Proceedings of the National Academy of Sciences of the United States of America, 108(27), 11063–11068. [Link]

-

Hajdin, C. E., Bellaousov, S., Huggins, W., Leonard, C. W., Mathews, D. H., & Weeks, K. M. (2013). Accurate SHAPE-directed RNA secondary structure modeling. Proceedings of the National Academy of Sciences of the United States of America, 110(27), 11069–11074. [Link]

-

GitHub. (n.d.). Weeks-UNC/shapemapper2. [Link]

-

Knome, Inc. (2013). Library construction for next-generation sequencing: Overviews and challenges. Journal of visualized experiments : JoVE, (80), 50337. [Link]

-

Gallo, S., Furler, M., & Sigel, R. K. (2005). In vitro Transcription and Purification of RNAs of Different Size. CHIMIA International Journal for Chemistry, 59(11), 812-816. [Link]

-

Smola, M. J., Christy, T. W., & Weeks, K. M. (2015). In-cell RNA structure probing with SHAPE-MaP. Nature protocols, 10(11), 1643–1669. [Link]

-

Arnold, E. B., Cohn, D., Bose, E., Klingler, D., Wolfe, G., & Jones, A. N. (2022). In vitro transcription and purification of RNA. Bio-protocol, 12(15), e4490. [Link]

-

Smola, M. J., & Weeks, K. M. (2018). In-cell RNA structure probing with SHAPE-MaP. Methods in enzymology, 609, 267–289. [Link]

-

Beckert, B., & Masquida, B. (2011). RNA synthesis and purification for structural studies. Methods in molecular biology (Clifton, N.J.), 703, 29–43. [Link]

-

QIAGEN. (n.d.). NGS library preparation. [Link]

-

Li, L., & Frank, A. T. (2018). Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis. Journal of visualized experiments : JoVE, (138), 57934. [Link]

-

Rice, G. M., Busan, S., & Weeks, K. M. (2019). Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies. Biochemistry, 58(22), 2631–2640. [Link]

-

Ganser, L. R., Kelly, M. L., Herschlag, D., & Al-Hashimi, H. M. (2019). SHAPE Profiling to Probe Group II Intron Conformational Dynamics During Splicing. Methods in molecular biology (Clifton, N.J.), 1961, 159–173. [Link]

-

Illumina, Inc. (n.d.). NGS Library Preparation: 3 Key Technologies. [Link]

-

Kutchko, K. M., & Madden, B. J. (2020). Using SHAPE-MaP To Model RNA Secondary Structure and Identify 3′UTR Variation in Chikungunya Virus. Journal of virology, 94(24), e01347-20. [Link]

-

Kielpinski, M., & Vinther, J. (2014). The evaluation of SHAPE-MaP RNA structure probing protocols reveals a novel role of Mn2+ in the detection of 2'-OH adducts. International journal of molecular sciences, 15(5), 8444–8466. [Link]

-

Milligan, J. F., & Uhlenbeck, O. C. (1989). Synthesis of small RNAs using T7 RNA polymerase. Methods in enzymology, 180, 51–62. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SHAPE Profiling to Probe Group II Intron Conformational Dynamics During Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the errors of SHAPE-directed RNA structure modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA synthesis and purification for structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. In vitro Transcription and Purification of RNAs of Different Size | CHIMIA [chimia.ch]

- 9. karger.com [karger.com]

- 10. researchgate.net [researchgate.net]

- 11. NGS Library Preparation - 3 Key Technologies | Illumina [illumina.com]

- 12. Library construction for next-generation sequencing: Overviews and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NGS library preparation [qiagen.com]

- 14. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]

- 15. README.html - Grip [gensoft.pasteur.fr]

- 16. shapemapper2/docs/analysis_steps.md at master · Weeks-UNC/shapemapper2 · GitHub [github.com]

Application Notes and Protocols for Cell-Based Assays Involving 2-Methylnicotinic Acid Hydrochloride

Introduction: Unveiling the Cellular Mechanisms of 2-Methylnicotinic Acid Hydrochloride

2-Methylnicotinic acid hydrochloride, a derivative of nicotinic acid (Niacin), is a valuable pharmacological tool for investigating the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is a critical regulator of metabolic and inflammatory pathways, making it a compelling target for drug discovery in areas such as dyslipidemia, atherosclerosis, and neuro-inflammation.[1] Activation of this receptor, which is predominantly coupled to Gi/Go proteins, initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of intracellular calcium levels, and recruitment of β-arrestin.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for characterizing the pharmacological activity of 2-Methylnicotinic acid hydrochloride and other GPR109A agonists. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

A Word on 2-Methylnicotinic Acid Hydrochloride

Before commencing any experimental work, it is crucial to be familiar with the properties and safety considerations of 2-Methylnicotinic acid hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO₂ | [3] |

| Molecular Weight | 173.60 g/mol | [3] |

| Appearance | Off-white to light brown powder | [2] |

| Solubility | Soluble in water. | Inferred from hydrochloride salt nature |

| Purity | ≥98% | [2] |

Safety Precautions: 2-Methylnicotinic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][4] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]

The Central Player: GPR109A Signaling

Understanding the GPR109A signaling pathway is fundamental to designing and interpreting cell-based assays for 2-Methylnicotinic acid hydrochloride. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi proteins. This activation results in two primary downstream signaling branches: the Gαi-mediated pathway and the β-arrestin-mediated pathway.

Figure 1: GPR109A Signaling Cascade. Agonist binding to GPR109A activates the Gi protein, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. The Gβγ subunit can activate PLC, leading to IP3-mediated calcium release. The activated receptor also recruits β-arrestin.

Experimental Foundation: Cell Line Selection and Preparation

The choice of cell line is a critical determinant of assay success. Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells are industry standards for recombinant GPCR assays due to their robust growth characteristics and low endogenous expression of many GPCRs.[5]

Protocol: Generation of a Stable GPR109A-Expressing Cell Line

This protocol outlines the generation of a stable cell line using Lipofectamine LTX for transfection, a widely used and effective method.

Materials:

-

CHO-K1 or HEK293 cells

-

Complete growth medium (e.g., DMEM/F12 with 10% FBS)

-

Expression vector containing full-length human GPR109A cDNA with a selection marker (e.g., puromycin or hygromycin resistance)

-

Lipofectamine™ LTX Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

Selection antibiotic (e.g., puromycin)

-

6-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed 4 x 10⁴ cells per well in a 6-well plate with 2 mL of complete growth medium. Cells should be 50-80% confluent on the day of transfection.[6][7]

-

DNA-Lipofectamine Complex Formation:

-

For each well, dilute 2.5 µg of the GPR109A expression vector into 500 µL of Opti-MEM™ I medium.

-

Add 5-10 µL of Lipofectamine™ LTX to the diluted DNA solution, mix gently, and incubate for 25 minutes at room temperature.[6]

-

-

Transfection: Add the DNA-Lipofectamine™ LTX complexes to the cells.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48 hours.

-

Selection:

-

After 48 hours, passage the cells into a larger flask containing complete growth medium supplemented with the appropriate concentration of the selection antibiotic (to be determined by a kill curve).

-

Replace the selection medium every 3-4 days to remove dead cells and select for resistant colonies.

-

-

Expansion and Validation: Once distinct colonies appear, isolate and expand them. Validate GPR109A expression and function using one of the assays described below.

Functional Readout 1: cAMP Measurement Assay

Activation of the Gi-coupled GPR109A receptor by 2-Methylnicotinic acid hydrochloride leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] A common method to measure this is to first stimulate adenylyl cyclase with forskolin and then measure the inhibitory effect of the GPR109A agonist. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular choice for their sensitivity and high-throughput compatibility.[8][9]

Protocol: HTRF cAMP Assay for GPR109A Activation

Materials:

-

Stable GPR109A-expressing cells

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

Forskolin

-

2-Methylnicotinic acid hydrochloride

-

Assay buffer

-

384-well white microplate

Procedure:

-

Cell Preparation: Harvest and resuspend the GPR109A-expressing cells in assay buffer to the desired concentration.

-

Assay Plate Setup: Dispense 5 µL of the cell suspension into each well of the 384-well plate.[10]

-

Compound Addition:

-

Prepare serial dilutions of 2-Methylnicotinic acid hydrochloride.

-

Add 5 µL of the compound dilutions to the respective wells.[10] Include a "no compound" control.

-

-

Forskolin Stimulation: Add 5 µL of forskolin solution to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be optimized for the cell line, typically in the low micromolar range.

-

Incubation: Incubate the plate at room temperature for 30 minutes.[10]

-

Detection:

-

Final Incubation: Incubate the plate at room temperature for 60 minutes.[10]

-

Measurement: Read the plate on an HTRF-compatible reader.

Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced.[8] The data should be plotted as the percentage of inhibition of the forskolin response versus the log concentration of 2-Methylnicotinic acid hydrochloride to determine the IC₅₀ value.

| Parameter | Typical Range |

| Cell Density | 5,000 - 15,000 cells/well |

| Forskolin Concentration | 1 - 10 µM |

| 2-MNA HCl Concentration Range | 10⁻¹⁰ to 10⁻⁴ M |

| Incubation Times | 30 min (compound), 60 min (detection) |

Functional Readout 2: Intracellular Calcium Mobilization Assay

While GPR109A is primarily Gi-coupled, its activation can also lead to an increase in intracellular calcium ([Ca²⁺]i), likely through the Gβγ subunit activating phospholipase C.[2] This can be monitored using fluorescent calcium indicators like Fluo-4 AM.

Protocol: Fluo-4 Calcium Mobilization Assay

Materials:

-

Stable GPR109A-expressing cells

-

Fluo-4 AM

-

Pluronic™ F-127

-

Probenecid (optional, to prevent dye extrusion)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

2-Methylnicotinic acid hydrochloride

-

96- or 384-well black, clear-bottom microplate

Procedure:

-

Cell Seeding: Seed cells into the microplate and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

-

Compound Addition and Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR).

-

Establish a stable baseline fluorescence reading.

-

Add a solution of 2-Methylnicotinic acid hydrochloride and continuously record the fluorescence signal (Excitation: ~490 nm, Emission: ~515 nm) for 1-2 minutes.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data can be expressed as the peak fluorescence response over baseline (F/F₀) or as the area under the curve. Plotting the response against the log concentration of the agonist allows for the determination of the EC₅₀ value.

| Parameter | Typical Value/Range |

| Fluo-4 AM Concentration | 1 - 5 µM |

| Loading Time | 30 - 60 minutes |

| 2-MNA HCl Concentration Range | 10⁻⁹ to 10⁻³ M |

| Reading Interval | 1 - 5 seconds |

Functional Readout 3: β-Arrestin Recruitment Assay

Upon activation, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin.[2] This interaction is a key event in receptor desensitization and can also initiate G protein-independent signaling. The PathHunter® β-arrestin assay is a widely used platform for monitoring this event.[13]

Protocol: PathHunter® β-Arrestin Recruitment Assay

This protocol is based on the DiscoverX PathHunter® system, which utilizes enzyme fragment complementation.

Materials:

-

PathHunter® GPR109A β-arrestin cell line (or a custom-generated line)

-

PathHunter® Detection Reagents

-

2-Methylnicotinic acid hydrochloride

-

Cell plating reagent

-

384-well white microplate

Procedure:

-

Cell Plating:

-

Compound Addition:

-

Prepare serial dilutions of 2-Methylnicotinic acid hydrochloride.

-

Add 5 µL of the compound dilutions to the cells.

-

-

Incubation: Incubate the plate for 90 minutes at 37°C.[13][14]

-

Detection:

-

Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

-

Add 12.5 µL of the detection reagent to each well.

-

-

Final Incubation: Incubate for 60 minutes at room temperature.[13]

-

Measurement: Read the chemiluminescence on a standard plate reader.

Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. The data should be plotted as the relative light units (RLU) versus the log concentration of 2-Methylnicotinic acid hydrochloride to determine the EC₅₀ value.

Figure 2: General Workflow for Cell-Based Assays. This diagram outlines the key steps from cell preparation to data analysis for the described assays.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for characterizing the pharmacological effects of 2-Methylnicotinic acid hydrochloride on the GPR109A receptor. By employing a multi-faceted approach that interrogates different arms of the receptor's signaling cascade—cAMP modulation, calcium mobilization, and β-arrestin recruitment—researchers can build a comprehensive pharmacological profile of this and other GPR109A agonists. Adherence to the principles of scientific integrity, including careful optimization and the use of appropriate controls, will ensure the generation of high-quality, reproducible data, thereby accelerating drug discovery and our understanding of GPR109A-mediated biology.

References

-

PubChem. (n.d.). 2-Methylnicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

DiscoverX Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]

-

Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Opthalmology & Visual Science, 53(8), 4706-4714. Retrieved from [Link]

-

Al-Abri, A., Al-Hinai, A., Al-Dhahli, A., Al-Wahaibi, A., Al-Kharusi, A., & Al-Sibani, S. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14811. Retrieved from [Link]

-

Gaillet, B., Gilbert, R., & Garnier, A. (2023). A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing. Protein Expression and Purification, 211, 106295. Retrieved from [Link]

-

Sławiński, J., Szafarz, M., & Włodarczyk, M. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Molecules, 26(11), 3144. Retrieved from [Link]

-

Ebrahimi, S., Amini, H., & Abnous, K. (2023). Efficient site-specific integration in CHO-K1 cells using CRISPR/Cas9-modified donors. Scientific Reports, 13(1), 8683. Retrieved from [Link]

-

Assay Guidance Manual. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Retrieved from [Link]

-